![molecular formula C11H9NO3S B2728509 (5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 74942-48-6](/img/structure/B2728509.png)
(5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione, also known as MPTD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTD belongs to the class of thiazolidinediones and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptors (PPARs). PPARs are a group of nuclear receptors that regulate various metabolic processes such as glucose and lipid metabolism. This compound has been found to activate PPARs, which may explain its antidiabetic and anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In animal models of diabetes, this compound has been shown to improve insulin sensitivity and glucose uptake. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant properties, which may have implications in the treatment of various diseases such as cancer and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione in lab experiments is its potential as an antidiabetic agent. This compound has been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant properties, which may have implications in the treatment of various diseases such as cancer and cardiovascular diseases.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxic effects in some cell lines, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on (5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione. One potential direction is the development of this compound analogs with improved potency and selectivity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases such as cancer and cardiovascular diseases. Finally, more studies are needed to evaluate the safety and toxicity of this compound in different cell lines and animal models.
Métodos De Síntesis
The synthesis of (5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide in ethanol followed by a cyclization reaction with chloroacetic acid. The final product is obtained after purification through recrystallization. The purity of the compound is confirmed through analytical methods such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
(5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione has been found to exhibit various therapeutic applications in scientific research. One of the primary applications of this compound is its potential as an antidiabetic agent. This compound has been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant properties, which may have implications in the treatment of various diseases such as cancer and cardiovascular diseases.
Propiedades
IUPAC Name |
(5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c1-15-8-4-2-7(3-5-8)6-9-10(13)12-11(14)16-9/h2-6H,1H3,(H,12,13,14)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUKGUBMRBLJJW-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-methoxypropyl)-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2728427.png)
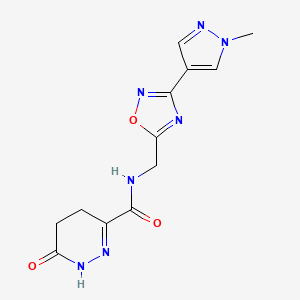
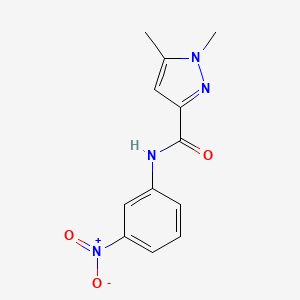
![N-Methyl-N-[2-[1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2728433.png)
![4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]amino}-3-nitrobenzoic acid](/img/structure/B2728435.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2728437.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2728438.png)
![1-[1-(2-Morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione](/img/structure/B2728440.png)
![2-(4-chlorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2728441.png)
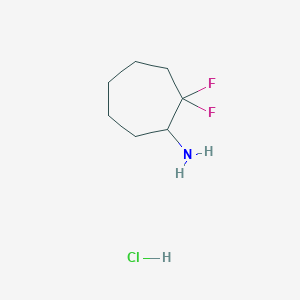
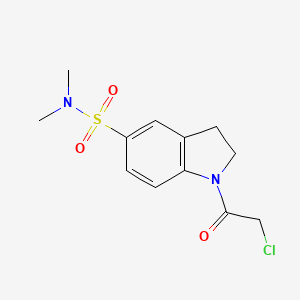
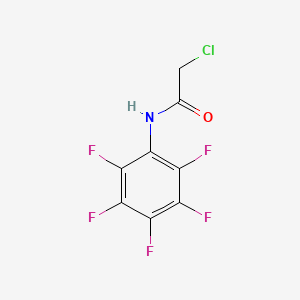
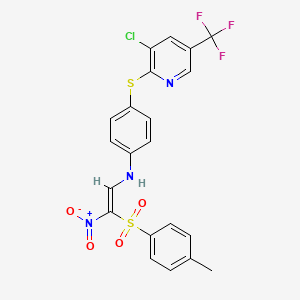
![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2728447.png)